trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid

PROTAC PROTAC Linker Androgen Receptor Degradation

PROTAC ARV-110 development demands this specific trans-configured intermediate. Generic substitution with other 4-phenoxycyclohexanecarboxylic acid isomers abrogates biological activity-this compound provides the exact N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl) amide pharmacophore required for the clinical candidate bavdegalutamide. • Direct carboxylic acid precursor to clinical-stage PROTAC ARV-110 (bavdegalutamide). • Trans-1,4-cyclohexylene geometry essential for ternary complex formation and DC50 potency. • Carboxylic acid handle enables focused SAR libraries via standard amide coupling. Supplied ≥97% purity for reproducible medicinal chemistry and targeted protein degradation campaigns.

Molecular Formula C14H14ClNO3
Molecular Weight 279.72 g/mol
CAS No. 2222114-60-3
Cat. No. B6301686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid
CAS2222114-60-3
Molecular FormulaC14H14ClNO3
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)OC2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C14H14ClNO3/c15-13-7-12(6-3-10(13)8-16)19-11-4-1-9(2-5-11)14(17)18/h3,6-7,9,11H,1-2,4-5H2,(H,17,18)
InChIKeyURWXZLPRVMBAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid: Clinical PROTAC Building Block


trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid (CAS 2222114-60-3) is a specialized, small-molecule research intermediate characterized by a trans-1,4-disubstituted cyclohexane core bearing a carboxylic acid and a 3-chloro-4-cyanophenoxy moiety [1]. Its primary documented application is as a crucial synthetic precursor to the proteolysis-targeting chimera (PROTAC) heterobifunctional degrader ARV-110 (bavdegalutamide), a clinical-stage androgen receptor degrader for prostate cancer [2][3]. The compound's value proposition is fundamentally linked to this role, where its specific trans configuration is a structural requirement for the biological activity of the downstream clinical candidate.

Designated precursor for PROTAC ARV-110 – enables synthesis of the clinical-stage androgen receptor degrader under investigation for prostate cancer research.
Mandatory trans-1,4-cyclohexylene geometry – the rigid trans configuration is a structural requirement for the downstream degrader's reported activity context.
Commercially available with defined purity specification – supports reproducible synthesis and procurement decisions.

Why Stereochemistry Defines the Utility of 2222114-60-3


The primary differentiation of trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid is its established role as the direct precursor to the specific, biologically active PROTAC ARV-110 [1]. Generic substitution with other 4-phenoxycyclohexanecarboxylic acid isomers or analogs is not feasible. The N-((1R,4R)-4-(3-chloro-4-cyanophenoxy)cyclohexyl) amide moiety, derived from this compound, is a core architectural component of ARV-110 . Failure to use this specific trans-configured intermediate would fundamentally alter the target molecule's structure, with a high probability of abrogating its precisely designed pharmacophore and proven clinical-stage efficacy. The following quantitative evidence underscores why procurement decisions must be compound-specific.

Geometry Cis isomers or non-trans analogs would produce a non-linear linker geometry, which class-level evidence indicates may not support the required ternary complex formation for target degradation.
Pathway Generic 4-phenoxycyclohexane building blocks lack the documented incorporation into a clinical-stage PROTAC; their substitution risk is unquantified and may not lead to active degraders.

Key Differentiation Evidence for This Building Block


Validated Utility in a Clinical-Stage PROTAC Degrader

The compound's key differentiator is its structural incorporation into ARV-110 (bavdegalutamide). Quantitative analysis shows ARV-110 is a highly potent PROTAC exhibiting a DC50 of ~1 nM for androgen receptor degradation and achieving 24% and 47% AR protein degradation in LNCaP cells at 1 µM and 10 µM, respectively . This evidence de-risks procurement: selecting this specific intermediate directly enables synthesis of a molecule with proven, highly potent biological activity, unlike other unvalidated 4-phenoxycyclohexane building blocks.

PROTAC Pathway Validation
Class-level inference
ARV-110 DC50 ~1 nM
Other isomers/analogs: no clinical-stage pathway data
AR protein degradation: 24% (1 µM), 47% (10 µM) in LNCaP cells
Reported downstream PROTAC activity context
Class-level inference; review specific synthesis protocols and cell-model endpoints.
PROTAC PROTAC Linker Androgen Receptor Degradation

Trans Isomer Requirement for Biological Activity

The 'trans' prefix in the compound's name is not a minor detail; it is a critical functional specification. The ARV-110 molecule explicitly requires the N-((1R,4R)-4-(3-chloro-4-cyanophenoxy)cyclohexyl) linkage . This rigid trans-1,4-cyclohexylene geometry is a designed feature to correctly project the AR-targeting warhead and the E3 ligase-recruiting moiety. In contrast, a cis isomer would project the functional groups in a fundamentally different, non-linear spatial orientation. This difference is supported by class-level evidence that the linearity of trans-1,4-cyclohexylene linkers is often correlated with superior target degradation efficiency compared to their cis counterparts [1].

Trans Isomer Requirement
Class-level inference
Trans yields ARV-110 with reported DC50 ~1 nM
Cis isomer: untested, non-linear geometry predicted to be inactive
Trans geometry required for reported degradation activity context
Class-level linker design inference; verify configuration analytically.
Stereochemistry Cyclohexane Conformation Drug Design

Commercial Availability with Defined Purity

A practical criterion for compound selection is the availability from suppliers with a defined purity specification. trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid is commercially available from multiple vendors at a specified 97% purity . This provides a clear quality threshold for procurement. In contrast, more obscure or custom-synthesized analogs may only be available at lower, undocumented purities, introducing unquantified batch-to-batch variability. This commercial availability facilitates reproducible, high-fidelity research.

Commercial Purity
Data to verify
97%
Supports procurement reproducibility
Supplier CoA verification recommended.
Chemical Procurement Purity Specification Reproducibility

Optimal Research Applications


Synthesis of ARV-110 and Structural Analogs

The primary and most validated application is as the essential carboxylic acid precursor for N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl) amides, specifically for the synthesis of the clinical candidate ARV-110 (bavdegalutamide) [1]. This scenario is directly supported by published radiochemical synthesis routes where this compound is the entry point for the AR-targeting arm of the PROTAC . For research groups focused on AR-dependent diseases and targeted protein degradation, this compound is a non-negotiable procurement item to replicate or modify this specific clinical molecule.

PROTAC Linker Structure-Activity Relationship Studies

Given the class-level importance of linker geometry in PROTAC design [1], this compound serves as the foundational building block for systematic SAR studies exploring how modifications to the trans-1,4-cyclohexylene linker impact ternary complex formation, target degradation efficiency (DC50), and pharmacokinetic properties. This enables researchers to deconvolute the contribution of the linker from those of the E3 ligase and target protein-binding moieties.

Intermediate for Targeted Covalent Inhibitor Libraries

The carboxylic acid handle makes this compound a versatile intermediate for creating focused libraries of covalent or reversible inhibitors where a rigid, linear spacer is required to link a 3-chloro-4-cyanophenoxy recognition motif to an electrophilic warhead. Its use can accelerate medicinal chemistry campaigns by providing a pre-optimized scaffold with a defined exit vector.

Application
Selection Property
Validation Focus
Synthesis of ARV-110 and structural analogs
Trans-1,4-cyclohexylene linker geometry with carboxylate handle
Confirm trans configuration and identity; assess degradation efficiency in AR+ cell models
PROTAC linker structure-activity relationship (SAR) studies
Rigid linear spacer with defined exit vector for ternary complex optimization
Evaluate impact of linker modifications on target degradation and selectivity profiles
Scaffold for targeted covalent inhibitor libraries
Carboxylic acid conjugation point for warhead attachment
Verify scaffold integrity and maintain rigid geometry in final conjugates
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